Qlaira is a combined oral contraceptive that contains two active ingredients: estradiol valerate and dienogest. It is primarily used for preventing pregnancy and treating heavy or prolonged menstrual bleeding in women who wish to use oral contraception. The formulation of Qlaira allows for a unique dosing regimen that aims to maintain regular menstrual cycles while minimizing side effects associated with traditional contraceptive methods.
Qlaira is manufactured by Bayer Schering Pharma AG, based in Berlin, Germany. The product has been studied extensively in clinical trials to evaluate its efficacy, safety, and patient acceptability.
Qlaira falls under the category of combined hormonal contraceptives, which utilize both estrogen and progestogen to prevent ovulation and alter the uterine lining. It is classified as a prescription medication and is used primarily in reproductive-age women.
The synthesis of estradiol valerate involves the esterification of estradiol with valeric acid. Dienogest is synthesized through a series of chemical reactions that modify the structure of progesterone to enhance its progestogenic activity while reducing androgenic effects.
The molecular formula for estradiol valerate is CHO, while dienogest has a molecular formula of CHO. The structural representations show:
The primary reaction involved in Qlaira's mechanism is the inhibition of ovulation through the suppression of gonadotropin release from the pituitary gland. This occurs via negative feedback mechanisms on the hypothalamus and pituitary gland.
Qlaira works by:
Clinical studies indicate that when taken correctly, Qlaira has a Pearl Index (a measure of contraceptive effectiveness) of approximately 0.34, indicating high efficacy in preventing pregnancy .
Qlaira is primarily utilized in gynecology for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3